molecular formula C28H26N4 B12942833 2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane CAS No. 159638-20-7

2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane

Cat. No.: B12942833
CAS No.: 159638-20-7
M. Wt: 418.5 g/mol
InChI Key: VFMGIFVQVTXVFJ-UHFFFAOYSA-N
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Description

Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole is a complex organic compound characterized by its unique structure, which includes four phenyl groups attached to an octahydroimidazo[4,5-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal, formaldehyde, and aniline derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50°C and 80°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cis-1,3,4,6-tetranitrooctahydroimidazo[4,5-d]imidazole: Known for its energetic properties and used in explosives.

    1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane: Another energetic compound with similar applications.

    1,3,5-trinitro-1,3,5-triazacyclohexane: Used in the production of explosives and propellants.

Uniqueness

Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole is unique due to its phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.

Properties

CAS No.

159638-20-7

Molecular Formula

C28H26N4

Molecular Weight

418.5 g/mol

IUPAC Name

1,3,4,6-tetraphenyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole

InChI

InChI=1S/C28H26N4/c1-5-13-23(14-6-1)29-21-30(24-15-7-2-8-16-24)28-27(29)31(25-17-9-3-10-18-25)22-32(28)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2

InChI Key

VFMGIFVQVTXVFJ-UHFFFAOYSA-N

Canonical SMILES

C1N(C2C(N1C3=CC=CC=C3)N(CN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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